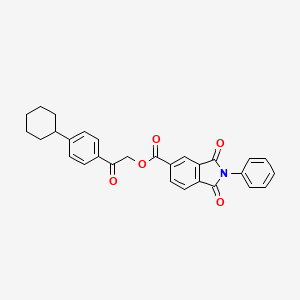
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
Übersicht
Beschreibung
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, also known as CPI-1189, is a chemical compound that belongs to the class of isoindolinecarboxylates. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate exerts its therapeutic effects by modulating various signaling pathways in cells. In cancer, it inhibits the activation of the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also activates the p38 MAPK pathway, which induces cell cycle arrest and apoptosis. In inflammation, 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been shown to have various biochemical and physiological effects in cells. In cancer cells, it induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines, inhibits the recruitment of immune cells to the site of inflammation, and promotes the resolution of inflammation. Moreover, 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize in large quantities. However, it has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Moreover, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective analogs of 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate with improved pharmacokinetic properties and efficacy. Moreover, further studies are needed to elucidate its mechanism of action and molecular targets, which could lead to the development of novel therapeutic strategies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is another area where 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has shown promising results, as it has been found to reduce the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-cyclohexylphenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO5/c31-26(21-13-11-20(12-14-21)19-7-3-1-4-8-19)18-35-29(34)22-15-16-24-25(17-22)28(33)30(27(24)32)23-9-5-2-6-10-23/h2,5-6,9-17,19H,1,3-4,7-8,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONOHUJAKPHXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B3744712.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3744727.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3744731.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3744732.png)
![2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-1-phenylethanone](/img/structure/B3744740.png)
![2,2-dimethyl-9-(2-methylphenyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3744748.png)

![N-(2,4-dichlorophenyl)-N'-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3744752.png)
![N-(4-methoxyphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3744754.png)
![2-[5-({[(4-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3744768.png)
![4-[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)methyl]benzoic acid](/img/structure/B3744770.png)
![2,2-dimethyl-N-[2-(4-morpholinyl)ethyl]-5-propyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3744783.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3744789.png)
![2,4-dimethyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3744799.png)